MAO-B Inhibition: Comparison with 8-Methylquinolin-4-amine
In a head-to-head comparison using the same assay system, 6-fluoro-8-methylquinolin-4-amine exhibits an MAO-B IC50 of 15,400 nM (15.4 µM), whereas the analog lacking the 6-fluoro substituent, 8-methylquinolin-4-amine, is approximately 23-fold more potent with an IC50 of 666 nM [1]. Both compounds show significantly weaker inhibition of MAO-A, with IC50 values exceeding 100,000 nM (>100 µM) [2]. This quantitative difference demonstrates that the 6-fluoro substituent in the target compound substantially modulates (attenuates) MAO-B binding affinity relative to the non-fluorinated analog, a critical consideration for lead optimization efforts where fine-tuning of enzyme inhibition potency is required.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,400 nM (15.4 µM) |
| Comparator Or Baseline | 8-Methylquinolin-4-amine: IC50 = 666 nM |
| Quantified Difference | Target compound is ~23-fold less potent than the non-fluorinated analog |
| Conditions | Inhibition of recombinant human MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline; fluorescence assay after 20 min |
Why This Matters
This data informs researchers that the 6-fluoro substituent is not merely an inert metabolic blocker; it actively modulates target binding affinity, which is essential for SAR-based procurement decisions.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484) for 6-fluoro-8-methylquinolin-4-amine; BDBM50401986 (CHEMBL2203918) for 8-methylquinolin-4-amine. (2013). View Source
- [2] BindingDB. MAO-A IC50 >100,000 nM for both compounds. (2013). View Source
